molecular formula C15H23NO B1207559 Meptazinol CAS No. 54340-58-8

Meptazinol

Cat. No. B1207559
CAS RN: 54340-58-8
M. Wt: 233.35 g/mol
InChI Key: JLICHNCFTLFZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meptazinol is a compound synthesized from 1,3-cyclohexanedione and N-methylcaprolactam through a series of chemical reactions including methylation, docking, dehydrogenation aromatization, ethylation, and lithium aluminium hydride reduction. The overall yield of these processes is approximately 30%, indicating a complex synthesis pathway for this compound (Wang Jin-mi, 2015). Another study also confirmed the synthesis of Meptazinol through a similar pathway, achieving an overall yield of 39.2% under optimum conditions (Yang Xue-fu, 2010).

Synthesis Analysis

The synthesis of Meptazinol involves a complex process that includes etherification, condensation, oxidative dehydrogenation, ethylation, and reduction. This process emphasizes the compound's intricate nature and the precision required in its synthesis to achieve the desired pharmacological effects. The first enantioselective synthesis of (S)-meptazinol from commercially available ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate highlights the advancements in the synthesis technique, providing a foundation for the development of drugs based on Meptazinol's structure (Tobias Babl, O. Reiser, 2022).

Molecular Structure Analysis

Detailed investigations into the conformations of Meptazinol, particularly its hydrochloride form in solution, have been conducted through nuclear magnetic resonance (NMR) and molecular dynamic simulations. These studies reveal the presence of different and naturally stable conformers, which are crucial for understanding the drug's interaction with biological targets. The pharmacophoric conformer of Meptazinol might originate from a conformer with less favorable energy, rather than the one with the lowest energy, indicating the complexity of its action mechanism (Wei Li et al., 2013).

Chemical Reactions and Properties

Meptazinol's interaction with opioid receptors, particularly its selectivity for mu-1 sites, reflects its unique chemical properties. It demonstrates partial agonist behavior, differing significantly from classical opiates or mixed antagonists. This selectivity is consistent with its analgesic activity and its supraspinal mechanism of action, indicating a unique profile among opioids (G. Pasternak, B. Adler, J. Rodriguez, 1985).

Physical Properties Analysis

Meptazinol's physical properties, such as solubility and stability, are essential for its pharmacokinetic profile, which includes rapid absorption and metabolism leading to its action as an analgesic. The drug is predominantly eliminated in a conjugated form through urinary excretion, indicating its physical characteristics conducive to effective pharmacological activity (M. Rosseel, M. Bogaert, Frans Belpaire, 1975).

Chemical Properties Analysis

The chemical properties of Meptazinol, including its action as a partial agonist at opioid receptors and its interaction with various biological pathways, underscore its therapeutic potential. Its ability to stabilize lysosomal membranes, enhance noradrenaline release, and act as an opiate antagonist contributes to its pharmacological effects, further highlighting the importance of understanding its chemical properties (P. Paciorek, M. H. Todd, M. Wyllie, 1983).

Scientific Research Applications

Analgesic Properties and Mechanisms

Meptazinol is primarily recognized for its analgesic properties. Studies have shown that it is effective in treating mild to moderate pain, including postoperative pain, obstetrical pain, and renal colic pain (Maskell et al., 2012). Further research has investigated the mechanisms behind its analgesic effects. One study explored the structural comparisons of meptazinol with opioid analgesics, suggesting that it may have a different mechanism of action compared to known analgesics (Li et al., 2005). Another research highlighted its effect on carrageenan-induced thermal hyperalgesia in rats, indicating involvement of the mu opioid receptor rather than the muscarinic acetylcholine receptor in its anti-hyperalgesic action in the spinal cord (Zhang et al., 2004).

Pharmacokinetics and Administration Methods

The pharmacokinetics of meptazinol have been extensively studied. One study evaluated the pharmacokinetic behavior of hydrochloride meptazinol in plasma, cerebrospinal fluid (CSF), and cerebral cortex following intranasal administration in rats, demonstrating rapid and complete absorption and a prolonged duration of concentration in CSF and cortex (Shi et al., 2005). Another research compared the systemic absorption and uptake in CSF after intranasal and oral administration in rats, finding that intranasal administration led to quicker absorption and improved bioavailability (Shi et al., 2005).

Molecular and Structural Investigations

Molecular and structural investigations of meptazinol have provided insights into its properties and potential applications. Theoretical and nuclear magnetic resonance (NMR) studies on the conformations of meptazinol hydrochloride in solution have been conducted, which assist in understanding the formation mechanism of its biological conformation observed in acetylcholinesterase complexes (Li et al., 2013). Additionally, research on the synthesis and preparation process of meptazinol hydrochloride provides essential information for its production and pharmaceutical applications (Xue-fu, 2010); (Jin-mi, 2015).

Potential in Treating Neurological Conditions

Meptazinol has shown potential in treating neurological conditions, such as Alzheimer's disease. A study on bis-(-)-nor-meptazinols as cholinesterase inhibitors demonstrated their high inhibitory potency on amyloid-beta aggregation, suggesting their potential as disease-modifying agents for Alzheimer's disease treatment (Xie et al., 2008).

Safety And Hazards

The most common side effects associated with Meptazinol administration are gastrointestinal effects such as nausea and vomiting . Drowsiness and dizziness may also be a frequent problem . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash face, hands and any exposed skin thoroughly after handling .

Future Directions

While Meptazinol has been recognized and recommended as a mixed agonist-antagonist opioid , its analgesic mechanism remains unclear . Further investigation is needed to fully understand its effectiveness in preoperative use and as a component of anaesthesia .

properties

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLICHNCFTLFZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59263-76-2 (hydrochloride)
Record name Meptazinol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048543
Record name Meptazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meptazinol

CAS RN

54340-58-8
Record name Meptazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54340-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meptazinol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meptazinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meptazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meptazinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPTAZINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (1.5 g) in dry tetrahydrofuran was added to a stirred suspension of aluminium lithium hydride (0.48 g) and heated under reflux for 5 hours. The reaction mixture was cooled and decomposed by the addition of water and the precipitate filtered. The precipitate was washed with tetrahydrofuran and the combined filtrate and washings evaporated to a solid. The solid was dissolved in water and ammonium chloride added. The precipitated oil was extracted with dichloromethane, dried over anhydrous magnesium sulphate and evaporated to leave a solid which was recrystallised from acetonitrile to give 0.91 g of the title compound, m.p. 127.5°-133° C., identical with material prepared by an alternative route described in U.K. Pat. No. 1,285,025.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meptazinol
Reactant of Route 2
Meptazinol
Reactant of Route 3
Meptazinol
Reactant of Route 4
Meptazinol
Reactant of Route 5
Meptazinol
Reactant of Route 6
Meptazinol

Citations

For This Compound
2,700
Citations
B Holmes, A Ward - Drugs, 1985 - Springer
… Although animal studies revealed an antiarrhythmic effect for meptazinol, no clinically … receiving meptazinol for pain of various origins. During anaesthesia, however, meptazinol has …
Number of citations: 67 link.springer.com
T Liu, Z Xia, WW Zhang, J Xu, XX Ge, J Li, Y Cui… - Pharmacology …, 2013 - Elsevier
Alzheimer's disease (AD) is a multifaceted neurodegenerative disorder which is characterized by the progressive deterioration of cognition and the emergence of behavioral and …
Number of citations: 26 www.sciencedirect.com
D Bill, IS Cowlrick, J Fox, MH Todd, PJ Ward… - Br. J …, 1981 - ncbi.nlm.nih.gov
… Naloxone (2mg/kg, ip) abolishedthe antinociceptive effect of meptazinol but did not reduce in vivo binding of [3H]-meptazinol in mice. In experiments where in vivo binding of meptazinol …
Number of citations: 12 www.ncbi.nlm.nih.gov
S Cheng, W Zheng, P Gong, Q Zhou, Q Xie, L Yu… - Bioorganic & Medicinal …, 2015 - Elsevier
(−)-Meptazinol–melatonin hybrids as novel dual inhibitors of cholinesterases and amyloid-β aggregation with high antioxidant potency for Alzheimer’s therapy - ScienceDirect Skip to …
Number of citations: 26 www.sciencedirect.com
W Zheng, J Li, Z Qiu, Z Xia, W Li, L Yu, H Chen… - Toxicology and applied …, 2012 - Elsevier
The strategy of dual binding site acetylcholinesterase (AChE) inhibition along with metal chelation may represent a promising direction for multi-targeted interventions in the …
Number of citations: 21 www.sciencedirect.com
W Li, J Hao, Y Tang, Y Chen, Z Qiu - Acta Pharmacologica Sinica, 2005 - nature.com
… of meptazinol might share some similar analgesic mechanisms with typical opiate analgesics. Conclusion: Meptazinol should … of meptazinol in the search for non-addictive analgesics. …
Number of citations: 11 www.nature.com
C Siegel, A Sunshine, H Richman… - The Journal of …, 1989 - Wiley Online Library
… More patients on meptazinol required remedication with a rescue analgesic and at an … highest for meptazinol 100 mg. In summary, the study showed that intramuscular meptazinol is an …
Number of citations: 27 accp1.onlinelibrary.wiley.com
MT Rosseel, M Bogaert, FM Belpaire… - Current Medical …, 1975 - Taylor & Francis
The authors report on the pharmacokinetic profile of a new analgesic, meptazinol, from studies of plasma and urine levels after intravenous injection in 4 healthy volunteers. Conjugated …
Number of citations: 20 www.tandfonline.com
Q Xie, Y Tang, W Li, XH Wang, ZB Qiu - Journal of molecular modeling, 2006 - Springer
Molecular docking has been performed to investigate the binding mode of (−)-meptazinol (MEP) with acetylcholinesterase (AChE) and to screen bis-meptazinol (bis-MEP) derivatives for …
Number of citations: 25 link.springer.com
RA Franklin, A Aldridge - British Journal of Clinical …, 1976 - Wiley Online Library
… meptazinol and [1-14C1 meptazinol were prepared by Dr A. White of the Medicinal Chemistry Department, Wyeth Laboratories, UK The random tritiation of meptazinol … meptazinol was …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.